N-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
oxolan-3-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c17-11(9-2-5-18-8-9)16-6-10(7-16)15-12-13-3-1-4-14-12/h1,3-4,9-10H,2,5-8H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIVMYHFHKJYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CC(C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Oxolane Group: The oxolane group is introduced via a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with the azetidine intermediate.
Coupling with Pyrimidine: The final step involves coupling the azetidine-oxolane intermediate with a pyrimidine derivative using a Suzuki–Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimidin-2-amine derivatives with azetidine-based substituents. Below is a systematic comparison with structurally related analogs:
Structural Analogs and Substituent Variations
Note: Molecular weight calculated based on formula C₁₃H₁₈N₄O₂ (unavailable in evidence).
Key Comparisons
- Substituent Effects: Oxolane vs. Furan: The oxolane group (tetrahydrofuran) in the target compound is non-aromatic and may confer higher solubility in polar solvents compared to the aromatic furan analog . Sulfonyl vs. Halogenated Groups: The bromothiophene analog (339.21 Da) introduces steric hindrance and lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
Physicochemical Properties :
Hypothetical Pharmacological Implications :
Commercial Availability
- N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS 1380300-74-2) is available as a building block (99% purity, industrial grade) , highlighting the scaffold’s relevance in drug discovery.
Biological Activity
N-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound features a unique structure characterized by an oxolane ring, an azetidine moiety, and a pyrimidine core. Its molecular formula is , with a molecular weight of approximately 250.27 g/mol.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
- Receptor Binding : It can interact with various receptors, modulating their activity and influencing downstream signaling cascades.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that it induces apoptosis in cancer cell lines such as MDA-MB-231 and Hs 578T. The mechanism involves the activation of caspase pathways, which are critical for programmed cell death.
| Cell Line | IC50 (μM) | Apoptosis Induction (Fold Increase) |
|---|---|---|
| MDA-MB-231 | 7.99 | 5.5 |
| Hs 578T | 15.1 | 4.2 |
| BT-20 | 1.06 | 6.0 |
The data indicates a significant correlation between the concentration of the compound and the level of apoptosis induced, suggesting its potential as a therapeutic agent in breast cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Preliminary studies indicate that it inhibits bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.
Case Studies
- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry examined the compound's efficacy against multiple cancer cell lines. The results demonstrated that at concentrations as low as 5 µM, significant apoptosis was observed .
- Antimicrobial Screening : Another research effort focused on testing the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL, indicating moderate antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
